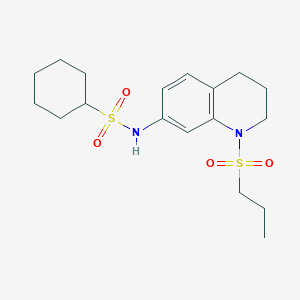
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide, commonly known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. In
Scientific Research Applications
Novel Catalysis and Synthesis Applications
Development of Nanosized Catalysts : Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonic acid catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, highlighting the compound's role in promoting efficient chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).
Anticancer Potential through Oxidative Stress : Madácsi et al. (2013) synthesized a library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl tetrahydroquinolines, demonstrating their ability to induce oxidative stress and exert cytotoxic effects on various cancer cell lines, pointing to a research avenue in anticancer applications (Madácsi et al., 2013).
Enhancements in Chemical Synthesis Techniques
Cascade Halosulfonylation : Zhu et al. (2016) reported on a cascade three-component halosulfonylation of 1,7-enynes leading to the synthesis of 3,4-dihydroquinolin-2(1H)-ones, showcasing a method to rapidly increase molecular complexity via sulfonyl radical-triggered reactions (Zhu et al., 2016).
Palladium-Catalyzed Synthesis : Liu et al. (2021) described a palladium-catalyzed intramolecular allylic amidation via decarboxylative aromatization, leading to N-allyl-N-aryl sulfonamides and the subsequent synthesis of 4-aryl-1,2,3,4-tetrahydroquinoline, demonstrating the versatility of such compounds in organic synthesis (Liu et al., 2021).
Research on Histone Deacetylase Inhibitors
HDAC Inhibitors for Prostate Cancer : Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, demonstrating significant cytotoxicity to prostate cancer cells and highlighting a potential therapeutic application (Liu et al., 2015).
properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-10-11-16(14-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h10-11,14,17,19H,2-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECSLHRQYXSKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol](/img/structure/B2474205.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)
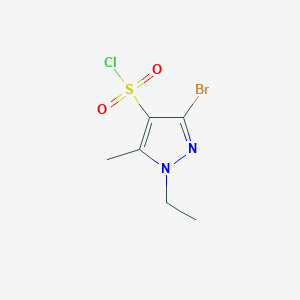
![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)
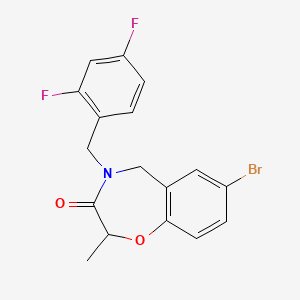
![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)
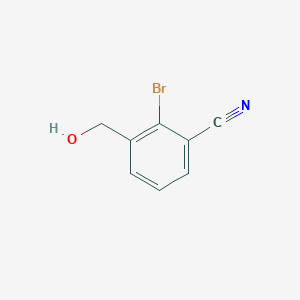

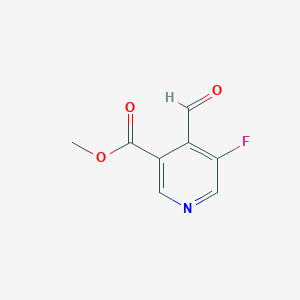
![1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2474219.png)

